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(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
®-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound that features a sulfur atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thiopyran precursor in the presence of an oxidizing agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems can help achieve consistent production outcomes.
Chemical Reactions Analysis
Types of Reactions
®-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiopyran derivatives.
Scientific Research Applications
®-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which ®-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiophene 1,1-dioxide: Another sulfur-containing heterocycle with similar reactivity.
Benzothiadiazine 1,1-dioxide: Known for its use in medicinal chemistry, particularly as diuretics and antihypertensive agents.
Sulfolene: A related compound used in the synthesis of various cyclic compounds.
Uniqueness
®-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide is unique due to its specific ring structure and the presence of both an amine and a sulfone group. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for diverse applications in research and industry.
Biological Activity
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a tetrahydropyran ring with an amine group and a sulfinyl group. Its unique structure contributes to its biological properties, particularly in interactions with various biomolecules.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the tetrahydropyran ring provides structural stability. This interaction can modulate the activity of target molecules, leading to various biological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death is linked to its interaction with cellular pathways involved in cancer progression.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against several bacterial strains.
- Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
- Table 1: Antimicrobial Activity Results
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anticancer Activity :
- In a study focusing on human cancer cell lines, this compound demonstrated cytotoxic effects.
- The compound was found to decrease cell viability significantly in breast cancer cells.
- Table 2: Cytotoxicity Results
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20
Research Findings
Recent studies have highlighted the compound's potential as a lead candidate for drug development. For instance:
- Selective Inhibition : Research published in the Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited selective inhibition of certain protein targets involved in cancer progression .
- Computational Studies : Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins, suggesting avenues for further optimization .
Properties
IUPAC Name |
(3R)-1,1-dioxothian-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4,6H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYSTEFWPNREEV-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CS(=O)(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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